molecular formula C14H12O3 B7884399 (6-Hydroxybiphenyl-3-yl)acetic acid

(6-Hydroxybiphenyl-3-yl)acetic acid

Cat. No.: B7884399
M. Wt: 228.24 g/mol
InChI Key: QSTRNCHHKMCZKJ-UHFFFAOYSA-N
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Description

(6-Hydroxybiphenyl-3-yl)acetic acid is an organic compound with the molecular formula C14H12O3 It is characterized by a biphenyl structure with a hydroxyl group at the 6th position and an acetic acid moiety at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Hydroxybiphenyl-3-yl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with biphenyl, which undergoes a series of reactions to introduce the hydroxyl and acetic acid groups.

    Acetic Acid Introduction: The acetic acid moiety is introduced via a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions: (6-Hydroxybiphenyl-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of (6-oxo-biphenyl-3-yl)acetic acid.

    Reduction: Formation of (6-hydroxybiphenyl-3-yl)ethanol.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

(6-Hydroxybiphenyl-3-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (6-Hydroxybiphenyl-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

    Pathways Involved: The compound may inhibit the synthesis of prostaglandins, which are mediators of inflammation and pain.

Comparison with Similar Compounds

  • (4-Hydroxybiphenyl-3-yl)acetic acid
  • (6-Hydroxybiphenyl-2-yl)acetic acid
  • (6-Hydroxybiphenyl-4-yl)acetic acid

Comparison:

  • Structural Differences: The position of the hydroxyl and acetic acid groups varies among these compounds, leading to differences in their chemical reactivity and biological activity.
  • Uniqueness: (6-Hydroxybiphenyl-3-yl)acetic acid is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

2-(4-hydroxy-3-phenylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-13-7-6-10(9-14(16)17)8-12(13)11-4-2-1-3-5-11/h1-8,15H,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTRNCHHKMCZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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